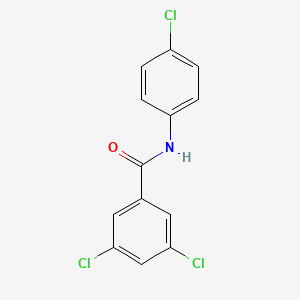

3,5-dichloro-N-(4-chlorophenyl)benzamide

CAS No.: 99356-93-1

Cat. No.: VC6338042

Molecular Formula: C13H8Cl3NO

Molecular Weight: 300.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99356-93-1 |

|---|---|

| Molecular Formula | C13H8Cl3NO |

| Molecular Weight | 300.56 |

| IUPAC Name | 3,5-dichloro-N-(4-chlorophenyl)benzamide |

| Standard InChI | InChI=1S/C13H8Cl3NO/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,(H,17,18) |

| Standard InChI Key | VUUIZCKFCVVNLW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)Cl |

Introduction

3,5-Dichloro-N-(4-chlorophenyl)benzamide is a synthetic organic compound belonging to the benzamide class. It is characterized by its molecular structure, which includes a benzamide backbone with dichloro substitution at the 3 and 5 positions of the benzene ring and a 4-chlorophenyl group attached to the nitrogen atom of the amide linkage. This compound is of interest in various fields, including chemistry and pharmacology, due to its potential biological activities and structural properties.

Synthesis Methods

The synthesis of 3,5-dichloro-N-(4-chlorophenyl)benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 4-chloroaniline in the presence of a base. This reaction is a common method for forming amide bonds and can be carried out in various solvents, such as dichloromethane or dimethylformamide, depending on the desired conditions.

textReaction: 3,5-Dichlorobenzoyl chloride + 4-Chloroaniline → 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Biological Activities

While specific biological activities of 3,5-dichloro-N-(4-chlorophenyl)benzamide are not widely documented, compounds with similar structures often exhibit potential as antimicrobial or anticancer agents. The presence of chlorine atoms and the amide linkage may contribute to interactions with biological targets, such as enzymes or receptors.

Applications and Future Research Directions

Given its structural features, 3,5-dichloro-N-(4-chlorophenyl)benzamide may be explored for applications in medicinal chemistry, particularly in the development of new drugs with antimicrobial or anticancer properties. Further research is needed to fully elucidate its biological activities and potential uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume